

Cross-over studies evaluating the effects of L-Ornithine hydrochloride supplementation.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ornithine hydrochloride*

Cat. No.: *B554983*

[Get Quote](#)

L-Ornithine Hydrochloride Supplementation: A Comparative Guide for Researchers

An objective analysis of cross-over studies evaluating the physiological effects of **L-Ornithine hydrochloride** supplementation, focusing on its impact on physical performance, fatigue, and metabolic markers.

This guide provides a comprehensive comparison of findings from multiple cross-over studies investigating the effects of **L-Ornithine hydrochloride**. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an evidence-based understanding of L-Ornithine's physiological role.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from various cross-over studies. These studies have explored the effects of **L-Ornithine hydrochloride** on exercise performance, fatigue markers, and ammonia metabolism.

Table 1: Effects of **L-Ornithine Hydrochloride** on Exercise Performance and Fatigue

Study & Participants	Dosage & Duration	Key Performance/Fatigue Metrics	L-Ornithine HCl Group	Placebo Group	Significance
Sugino et al. (2008)[1][2] 17 healthy volunteers	2g/day for 7 days, 6g on day 8	Subjective feeling of fatigue (VAS, post-recovery)	Significantly attenuated	-	p < 0.01
Decrease in mean speed (10s max pedaling, females)	Smaller decrease	Larger decrease	p < 0.05		
Demura et al. (2010)[3][4][5][6] 14 healthy young adults	0.1 g/kg body mass (single dose)	Incremental exhaustive exercise time	No significant difference	No significant difference	NS
Maximal oxygen uptake (VO2 max)	No significant difference	No significant difference	NS		
Demura et al. (2011)[7][8] 10 healthy young trained males	0.1 g/kg body mass (single dose)	Peak rpm in intermittent maximal cycling	Significantly greater	-	p < 0.05
Kokubo et al. (2013)[9][10] 11 healthy Japanese adults ('flushers')	400 mg (single dose) post-alcohol	Feeling of fatigue (VAS, next morning)	Significant decrease	-	p < 0.05

Miyazaki et al. (2014)[11]					
[12] 52 healthy Japanese adults	400 mg/day for 8 weeks	Profile of Mood States (POMS) - Anger-Hostility	Significant reduction	-	p < 0.05
Athens Insomnia Scale (AIS) score	Significant improvement at 4 weeks	-	p < 0.05		

NS: Not Significant

Table 2: Effects of L-**Ornithine Hydrochloride** on Biochemical Markers

Study & Participants	Dosage & Duration	Biochemical Marker	L-Ornithine HCl Group	Placebo Group	Significance
Demura et al. (2010)[3][4][5][6] 14 healthy young adults	0.1 g/kg body mass (single dose)	Plasma ammonia (post-exhaustion)	Significantly lower	Higher	p < 0.05
Plasma ammonia (15 min post-exhaustion)	Significantly lower	Higher	p < 0.05		
Sugino et al. (2008)[1][2] 17 healthy volunteers	2g/day for 7 days, 6g on day 8	Blood ammonia during exercise	Suppressed increase	-	Not specified
Kokubo et al. (2013)[9][10] 11 healthy Japanese adults ('flushers')	400 mg (single dose) post-alcohol	Salivary cortisol (next morning)	Significantly reduced	-	p < 0.05
Miyazaki et al. (2014)[11][12] 52 healthy Japanese adults	400 mg/day for 8 weeks	Serum cortisol	Significantly decreased	-	p < 0.05
Serum cortisol/DHE A-S ratio	Significantly decreased	-	p < 0.05		

Experimental Protocols

Study 1: Demura et al. (2010) - Incremental Exhaustive Exercise[3][4][5][6]

- Objective: To examine the effect of L-**ornithine hydrochloride** ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism.
- Design: A double-blind, placebo-controlled, cross-over study.
- Participants: 14 healthy young adults who trained regularly.
- Intervention: Participants ingested either L-**Ornithine hydrochloride** (0.1 g/kg body mass) or a placebo.
- Protocol: One hour after ingestion, participants performed an incremental exhaustive exercise on a bicycle ergometer.
- Measurements: Exercise time to exhaustion, maximal oxygen uptake, and serum levels of ornithine, ammonia, urea, lactic acid, and glutamate were measured at baseline, 1-hour post-ingestion, immediately after exhaustion, and 15 minutes post-exhaustion.

Study 2: Sugino et al. (2008) - Physical Fatigue Attenuation[1][2]

- Objective: To examine the effects of L-ornithine administration on physical fatigue.
- Design: A double-blind, placebo-controlled, 2-way crossover study.
- Participants: 17 healthy volunteers.
- Intervention: Participants were randomized to receive either L-**ornithine hydrochloride** (2000 mg/day for 7 days and 6000 mg on day 8) or a placebo for 8 days.
- Protocol: A fatigue-inducing physical task consisting of workload trials on a cycle ergometer at fixed workloads for 2 hours was performed on two occasions.
- Measurements: Subjective feeling of fatigue was measured using a visual analog scale (VAS). Physical performance was assessed by the mean speed during 10 seconds of

maximum pedaling. Serum triacylglycerol, ketone bodies, free fatty acids, and blood ammonia levels were also measured.

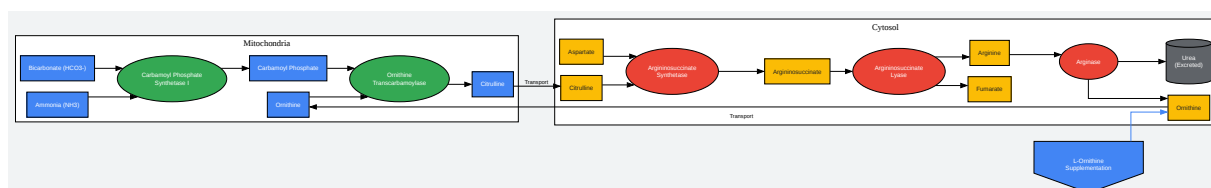
Study 3: Demura et al. (2011) - Intermittent Maximal Anaerobic Exercise[7][8]

- Objective: To examine the effect of L-**ornithine hydrochloride** ingestion on ammonia metabolism and performance after intermittent maximal anaerobic cycle ergometer exercise.
- Design: A double-blind, cross-over study.
- Participants: 10 healthy young trained male adults.
- Intervention: Participants ingested L-**ornithine hydrochloride** (0.1 g/kg body mass) or a placebo.
- Protocol: Sixty minutes after ingestion, participants performed five sets of 30-second maximal cycling exercises.
- Measurements: Work volume, peak rpm, and serum levels of ornithine, ammonia, urea, lactic acid, and glutamate were measured before ingestion, immediately after exercise, and 15 minutes after exercise.

Visualizations

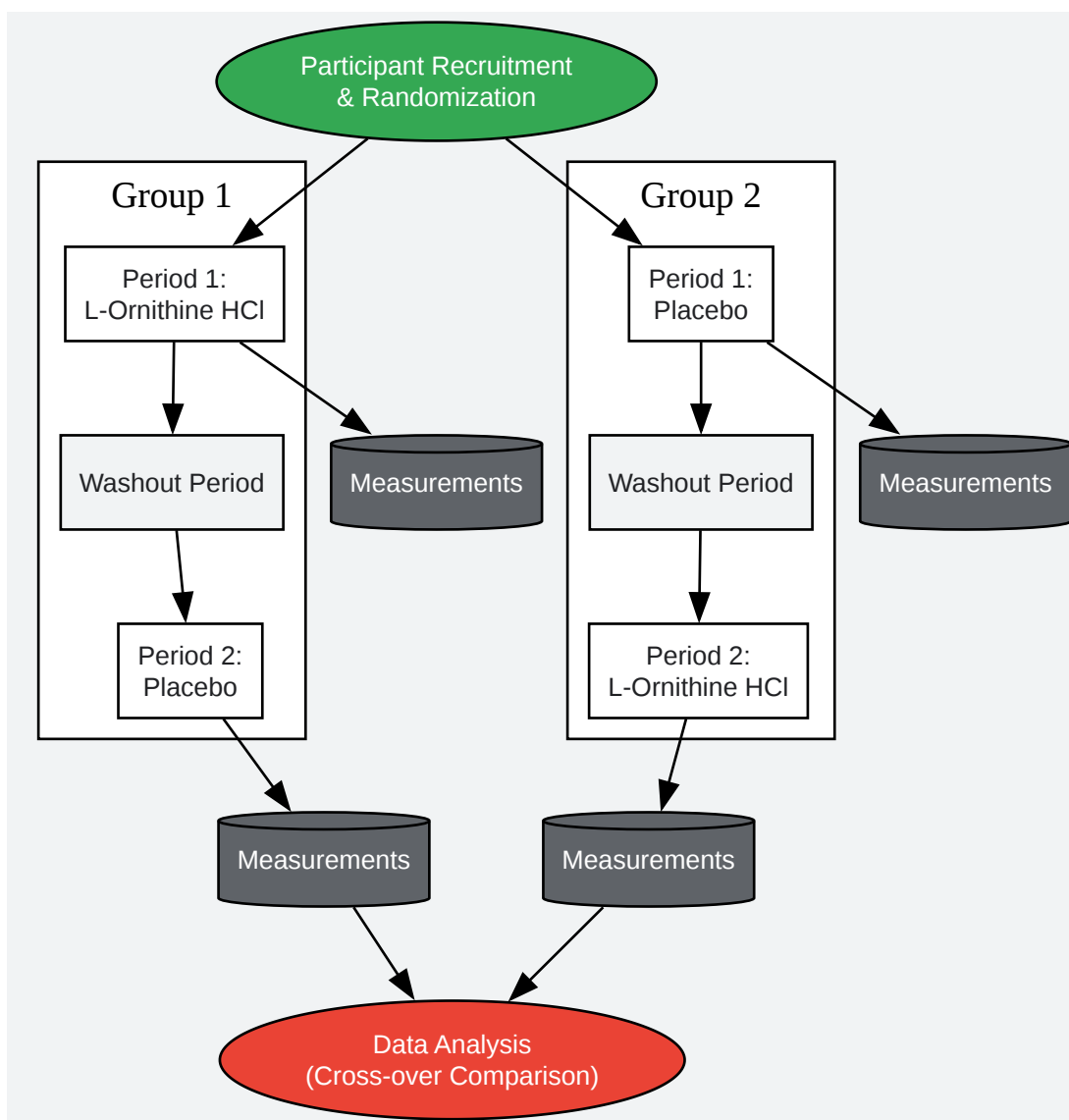
Signaling Pathways and Experimental Workflows

The primary mechanism of action for L-Ornithine in the context of these studies is its role in the urea cycle, which is crucial for ammonia detoxification.[13] The experimental workflows of the cited studies follow a typical cross-over design.



[Click to download full resolution via product page](#)

Caption: The Urea Cycle and the Role of L-Ornithine Supplementation.



[Click to download full resolution via product page](#)

Caption: Generalized Workflow of a Cross-Over Study Design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-ornithine supplementation attenuates physical fatigue in healthy volunteers by modulating lipid and amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Effect of L-ornithine hydrochloride ingestion on intermittent maximal anaerobic cycle ergometer performance and fatigue recovery after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 9. A randomized, double-masked, placebo-controlled crossover trial on the effects of L-ornithine on salivary cortisol and feelings of fatigue of flushers the morning after alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers | springermedizin.de [springermedizin.de]
- 13. L-Ornithine HCl Powder for Anti-Fatigue Formulations [ergoyoung.com]
- To cite this document: BenchChem. [Cross-over studies evaluating the effects of L-Ornithine hydrochloride supplementation.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554983#cross-over-studies-evaluating-the-effects-of-l-ornithine-hydrochloride-supplementation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com